Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole structure
943-08-8 structure
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8
C8H5F2NS2
217.258805990219
MFCD00518584
797334
1522327

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Properties

Names and Identifiers

    • Benzothiazole,2-[(difluoromethyl)thio]-
    • 2-(difluoromethylsulfanyl)-1,3-benzothiazole
    • 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
    • 2-(difluoromethylthio)benzo[d]thiazole
    • 2-(difluoromethylthio)benzothiazole
    • 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
    • 2-Difluormethylthiobenzothiazol
    • 2-Difluormethylthio-benzthiaxazol
    • 2-difluoromethylsulfanyl-benzothiazole
    • HMS1762N13
    • 2-[(Difluoromethyl)thio]benzothiazole (ACI)
    • 2-((Difluoromethyl)thio)benzo[d]thiazole
    • Z55073648
    • 943-08-8
    • BS-29880
    • C8H5F2NS2
    • SCHEMBL15003935
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • DTXSID30364107
    • NCGC00319969-01
    • 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
    • MFCD00518584
    • AKOS001035843
    • EN300-89177
    • CS-0186378
    • AB01316392-02
    • CCG-321108
    • +Expand
    • MFCD00518584
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • FC(SC1SC2C(=CC=CC=2)N=1)F

Computed Properties

  • 216.98300
  • 0
  • 5
  • 2
  • 216.983
  • 13
  • 180
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 66.4A^2

Experimental Properties

  • 3.61100
  • 66.43000
  • 1.6088 (589.3 nm 25 ºC)
  • 70-75 ºC (0.1 Torr)
  • 32-33°C
  • 109.7±30.1 ºC,
  • Almost insoluble (0.098 g/l) (25 º C),
  • 1.46±0.1 g/cm3 (20 ºC 760 Torr),

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H8ZL-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
$15.00 2024-04-19
A2B Chem LLC
AI04001-250mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 98%
250mg
$14.00 2024-07-18
Aaron
AR00H97X-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
250mg
$17.00 2024-07-18
abcr
AB126813-1 g
2-(Difluoromethylthio)benzothiazole, 97%; .
943-08-8 97%
1g
€699.00 2023-05-10
Alichem
A059004086-1g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
1g
$326.40 2023-08-31
Ambeed
A111881-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
$18.0 2024-07-18
Chemenu
CM361643-250mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%+
250mg
$*** 2023-05-29
Crysdot LLC
CD11007438-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 95%
250mg
$218 2024-07-19
Enamine
EN300-89177-0.05g
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%
0.05g
$34.0 2023-09-01
eNovation Chemicals LLC
Y1054497-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
$180 2022-09-07

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 50 °C
Reference
Process for preparation of difluoromethyl substituted compounds
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ;  30 min, rt
1.2 overnight, rt
Reference
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study
Liu, Guo-Kai ; Qin, Wen-Bing; Li, Xin; Lin, Li-Ting; Wong, Henry N. C., Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; Wang, Fei; Ni, Chuanfa; Hu, Jinbo, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  10 min, rt
Reference
Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification
Chen, Xiu-Ping; Han, Jie; Hu, Yin-Jie; Li, Yun-Fang; Wang, Xiang-Cong; et al, Tetrahedron, 2021, 78,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis
Ran, Yang; Lin, Qing-Yu; Xu, Xiu-Hua; Qing, Feng-Ling, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Reference
Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate
Gershonov, Eytan; Amir, Dafna; Redy-Keisar, Orit; Binyamin, Iris; Yehezkel, Lea; et al, Journal of Fluorine Chemistry, 2021, 250,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Reference
Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Reference
Difluoromethylene phosphonium salt, synthesis and application thereof
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Reference
Synthesis and application of difluoro methylene phosphorus inner salt
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: p-Xylene ;  1 h, 90 °C
Reference
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Reference
Electrochemical Difluoromethylation of Electron-rich Olefins
Luan, Shinan; Castanheiro, Thomas; Poisson, Thomas, Organic Letters, 2023, 25(10), 1678-1682

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Reference
Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H
Tironi, Matteo ; Hopkinson, Matthew N., European Journal of Organic Chemistry, 2022, 2022(18),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  2 min, rt
Reference
Deoxygenative Tri- and Difluoromethylthiolation of Carboxylic Acids with Benzothiazolium Reagents
Tironi, Matteo; Maas, Lilian M.; Garg, Arushi; Dix, Stefan; Goetze, Jan P.; et al, Organic Letters, 2020, 22(22), 8925-8930

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Reference
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate
Meng, Depei ; Li, Lingchun; Brown, Adam; Desrosiers, Jean-Nicolas ; Duan, Shengquan; et al, Cell Reports Physical Science, 2021, 2(4),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane
Huang, Weichen; Zheng, Yongxiang; Keess, Sebastian ; Molander, Gary A., Journal of the American Chemical Society, 2023, 145(9), 5363-5369

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Reference
Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow
Nakayama, Yoshiki; Ando, Gaku; Abe, Manabu ; Koike, Takashi ; Akita, Munetaka, ACS Catalysis, 2019, 9(7), 6555-6563

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Reference
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis
Rong, Jian; Deng, Ling; Tan, Ping; Ni, Chuanfa; Gu, Yucheng; et al, Angewandte Chemie, 2016, 55(8), 2743-2747

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Reference
Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities
Dai, Peng; Yu, Xiang; Teng, Peng; Zhang, Wei-Hua ; Deng, Chao, Organic Letters, 2018, 20(21), 6901-6905

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  rt; 1 h, rt
Reference
From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation
Prakash, G. K. Surya; Ni, Chuanfa; Wang, Fang; Hu, Jinbo; Olah, George A., Angewandte Chemie, 2011, 50(11), 2559-2563

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:943-08-8)
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15221998634
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Amadis Chemical Company Limited
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